molecular formula C17H23NO4 B2538533 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate CAS No. 862885-08-3

3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate

Cat. No. B2538533
CAS RN: 862885-08-3
M. Wt: 305.374
InChI Key: BESMPWHULNZSGH-UHFFFAOYSA-N
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Description

The compound of interest, 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate, is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. It is characterized by the presence of a benzyl group and a tert-butyl group attached to the pyrrolidine ring, which may influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate, often involves multi-step reactions that may include cyclization, alkylation, and esterification. For instance, the synthesis of related compounds has been reported using starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . Another method includes the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via a mixed anhydride method . These methods highlight the versatility and the potential synthetic routes that could be adapted for the synthesis of 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate.

Molecular Structure Analysis

X-ray diffraction studies are commonly used to determine the crystal and molecular structure of pyrrolidine derivatives. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring adopts an envelope conformation . Similarly, the molecular structure of other related compounds has been characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and the stabilization of the molecular structure . These findings suggest that the molecular structure of 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate could also exhibit interesting conformational features and intramolecular interactions.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For instance, ruthenium–pyridine-2,6-dicarboxylate complexes have shown catalytic activity for epoxidation reactions . The presence of substituents such as benzyl and tert-butyl groups in 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate may influence its reactivity in similar catalytic processes or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl and benzyl groups can increase steric hindrance, affecting properties like solubility and boiling point. The synthesis of related compounds has shown high selectivity controlled by lithium coordination and steric hindrance . Additionally, the thermal and spectroscopic characterization of these compounds provides insights into their stability and reactivity . These analyses are crucial for understanding the behavior of 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate under different conditions.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound has been utilized in studies exploring the synthesis of various pyrrolidin-2-ones and their analogs. For instance, Weber et al. (1995) studied an all-cis trisubstituted pyrrolidin-2-one, which is structurally related to 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate, focusing on its synthesis and crystal structure (Weber, Ettmayer, Hübner, & Gstach, 1995).
  • Catalysis and Chemical Reactions :

  • Metabolism and Biochemical Applications :

    • In the field of biochemistry, studies have investigated the metabolism of compounds containing elements like the tert-butyl group, which is present in 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate. An example is the work by Prakash et al. (2008), focusing on the metabolism of a prostaglandin E2 agonist that features a tert-butyl moiety (Prakash, Wang, O’Connell, & Johnson, 2008).
  • Pharmaceutical and Medicinal Chemistry :

    • The related compounds of 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate have been explored in pharmaceutical contexts. Ray et al. (2007) conducted comprehensive studies on palladium, gold, and silver N-heterocyclic carbene complexes, which might inform the understanding of similar structures (Ray, Mohan, Singh, Samantaray, Shaikh, Panda, & Ghosh, 2007).
  • Material Science and Crystallography :

    • Investigations into the crystal structures of related compounds have been significant. Research like that of Naveen et al. (2007) on tert-butyl pyrrolidine carboxylates contributes to the broader understanding of the structural properties of these types of compounds (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).

properties

IUPAC Name

3-O-benzyl 1-O-tert-butyl pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-14(11-18)15(19)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESMPWHULNZSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate

Synthesis routes and methods

Procedure details

To a solution of 1.00 g Boc-1-pyrrolidine-3-carboxylic acid in 10 ml toluene were added 0.61 ml benzyl bromide and 0.76 ml DBU. After stirring for 12 h the reaction mixture was washed with water and the crude product obtained after evaporation of the solvent was purified by flash chromatography on silica using ethyl acetate/heptane 1:3 as eluent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Name
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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